molecular formula C22H21ClN4O4 B12156713 methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12156713
M. Wt: 440.9 g/mol
InChI Key: QCVYXALAHQOVOH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzoate ester linked to a methoxyphenyl-imidazopyridine moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.

    Introduction of the chloro group: This can be done via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-({[4-(4-hydroxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
  • Methyl 2-chloro-5-({[4-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Uniqueness

Methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 2-chloro-5-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21ClN4O4/c1-30-15-6-3-13(4-7-15)20-19-18(24-12-25-19)9-10-27(20)22(29)26-14-5-8-17(23)16(11-14)21(28)31-2/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

QCVYXALAHQOVOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC(=C(C=C4)Cl)C(=O)OC)NC=N3

Origin of Product

United States

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